Dioxyline phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dioxyline phosphate is a bioactive chemical compound known for its diverse applications in scientific research and industry. It is a derivative of dioxyline, a compound that belongs to the isoquinoline class. This compound is recognized for its potential therapeutic benefits, particularly in the treatment of conditions such as angina pectoris, phlebitis, arterial thrombosis, and Raynaud’s phenomena .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dioxyline phosphate typically involves the reaction of dioxyline with phosphoric acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or precipitation methods .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity dioxyline and phosphoric acid, with stringent control over reaction parameters to minimize impurities. The final product is subjected to rigorous quality control tests to ensure its suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Dioxyline phosphate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides .

Applications De Recherche Scientifique

2.1. Antimicrobial Activity

Dioxyline phosphate exhibits significant antimicrobial properties, particularly against resistant bacterial strains. Studies have shown that it can enhance the efficacy of other antimicrobial agents when used in combination therapies. For instance, research indicates that using this compound alongside beta-tricalcium phosphate can improve outcomes in treating osteonecrosis of the jaw (MRONJ) in patients undergoing bisphosphonate therapy .

2.2. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neuroinflammation. In experiments involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, treatment with this compound-loaded calcium phosphate nanoparticles significantly reversed behavioral and biochemical changes associated with neuroinflammation . The compound's ability to modulate oxidative stress markers and inflammatory pathways highlights its potential in neurodegenerative disease management.

3.1. Treatment of Angina Pectoris

A clinical study involving 12 patients with angina pectoris assessed the effectiveness of this compound at a dosage of 800 mg per day. Results indicated that five patients experienced a reduction in pain frequency while on the medication, suggesting potential benefits in cardiovascular applications .

3.2. Sepsis Management

In animal models, this compound has been shown to mitigate sepsis-induced endothelial glycocalyx shedding, which is crucial for maintaining vascular integrity during inflammatory responses. The compound reduced vascular hyperpermeability and neutrophil transmigration, indicating its potential role in managing septic conditions .

4.1. Summary of Research Findings

Mécanisme D'action

The mechanism of action of dioxyline phosphate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby modulating cellular signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects on cellular processes .

Comparaison Avec Des Composés Similaires

Dimoxyline: A closely related compound with similar therapeutic applications.

Paveril: Another isoquinoline derivative with comparable biological activities.

Phosphinates: Compounds with similar bioisosteric properties and applications in medicinal chemistry

Uniqueness: Dioxyline phosphate stands out due to its specific combination of bioactivity and chemical stability. Its phosphate group enhances its solubility and bioavailability, making it a valuable compound in both research and therapeutic contexts .

Propriétés

Numéro CAS |

5667-46-9 |

|---|---|

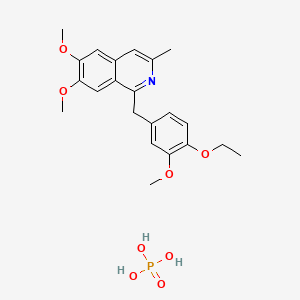

Formule moléculaire |

C22H28NO8P |

Poids moléculaire |

465.4 g/mol |

Nom IUPAC |

dihydrogen phosphate;1-[(4-ethoxy-3-methoxyphenyl)methyl]-6,7-dimethoxy-3-methylisoquinolin-2-ium |

InChI |

InChI=1S/C22H25NO4.H3O4P/c1-6-27-19-8-7-15(11-20(19)24-3)10-18-17-13-22(26-5)21(25-4)12-16(17)9-14(2)23-18;1-5(2,3)4/h7-9,11-13H,6,10H2,1-5H3;(H3,1,2,3,4) |

Clé InChI |

YZKZXTBSUSEYQZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)CC2=NC(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)O |

SMILES canonique |

CCOC1=C(C=C(C=C1)CC2=[NH+]C(=CC3=CC(=C(C=C32)OC)OC)C)OC.OP(=O)(O)[O-] |

Apparence |

Solid powder |

Key on ui other cas no. |

5667-46-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Dioxyline phosphate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.